REACTION_CXSMILES
|
Cl[C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][N:11]=1)[C:5]([O:7][CH3:8])=[O:6].[Br-].[CH2:13]([Zn+])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>C1COCC1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH2:13]([C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][N:11]=1)[C:5]([O:7][CH3:8])=[O:6])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:1.2,^1:29,31,50,69|
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Name
|
|
Quantity
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4.29 g
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Type
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reactant
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Smiles
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ClC=1C=C(C(=O)OC)C=CN1
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Name
|
|
Quantity
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60 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Name
|
|
Quantity
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1.156 g
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Type
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catalyst
|
Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Name
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benzylzinc(II) bromide
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Quantity
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75 mL
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Type
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reactant
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Smiles
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[Br-].C(C1=CC=CC=C1)[Zn+]
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Control Type
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UNSPECIFIED
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Setpoint
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60 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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to give a yellow solution
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Type
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CUSTOM
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Details
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The reaction mixture was quenched by addition of methanol
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Type
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ADDITION
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Details
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diluted with ethyl acetate
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Type
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WASH
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Details
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washed with satd NH4Cl and water
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic layers were dried over MgSO4
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Type
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CUSTOM
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Details
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evaporated
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Type
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CUSTOM
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Details
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The residue was purified via Biotage, Thompsson 160 g Silica, eluent isocratic heptanes/ethyl acetate 9:1 over 1 CV
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Type
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ADDITION
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Details
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Product containing fractions
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Type
|
CUSTOM
|
Details
|
were evaporated
|
Name
|
|
Type
|
product
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Smiles
|
C(C1=CC=CC=C1)C=1C=C(C(=O)OC)C=CN1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |